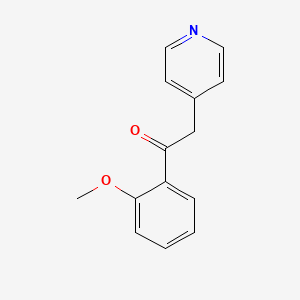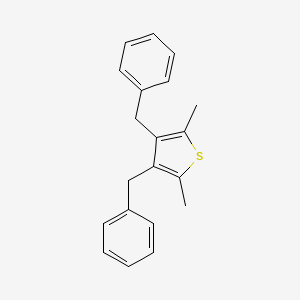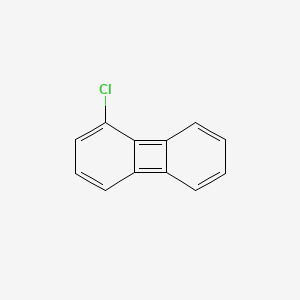![molecular formula C10H16Cl2S B14354684 2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane CAS No. 92183-56-7](/img/structure/B14354684.png)
2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[421]nonane is a chemical compound with a unique bicyclic structure It is characterized by the presence of two chlorine atoms and two methyl groups attached to a bicyclic nonane ring system that includes a sulfur atom
Métodos De Preparación
The synthesis of 2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene. The reaction conditions often include the use of solvents such as acetonitrile and water, and the process may be carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include azides, cyanides, and sulfuryl chloride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with azides can lead to the formation of azido derivatives, while oxidation reactions may produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it serves as a scaffold for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, derivatives of this compound could potentially be developed as therapeutic agents. Industrial applications include its use in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane involves its ability to form reactive intermediates, such as episulfonium ions, which can undergo nucleophilic attack by various nucleophiles . This reactivity is due to the presence of the sulfur atom and the chlorine substituents, which facilitate the formation of these intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparación Con Compuestos Similares
2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane can be compared to other similar compounds, such as 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane and 7,8-Dichloro-9-thiabicyclo[4.2.1]nonane . These compounds share similar bicyclic structures but differ in the position and number of chlorine and methyl substituents. The unique arrangement of substituents in this compound gives it distinct reactivity and properties, making it valuable for specific applications.
Propiedades
Número CAS |
92183-56-7 |
|---|---|
Fórmula molecular |
C10H16Cl2S |
Peso molecular |
239.20 g/mol |
Nombre IUPAC |
2,5-dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C10H16Cl2S/c1-9(12)5-3-7(11)8-4-6-10(9,2)13-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
UJXSPWNRFRCPKX-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(S1)C(CCC2(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


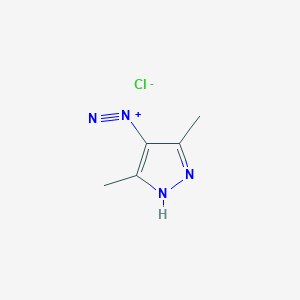

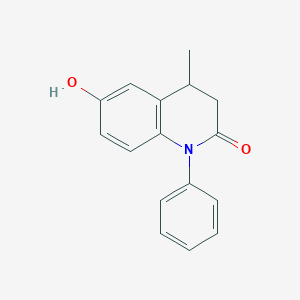
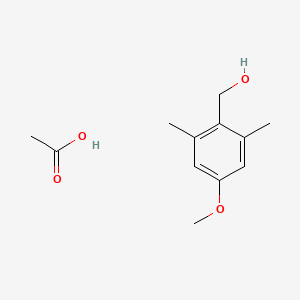
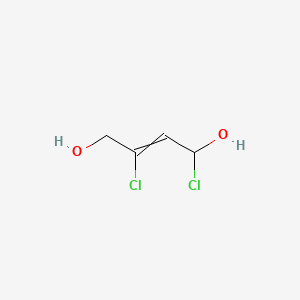

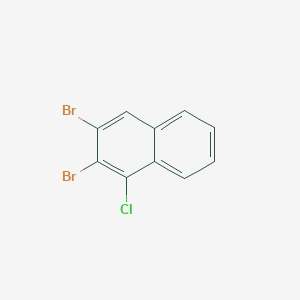
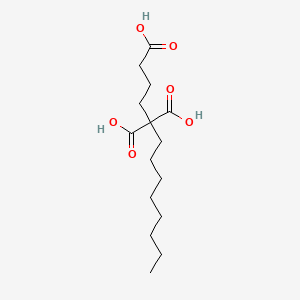
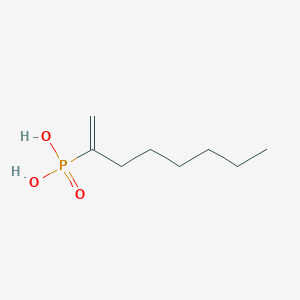
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
